

# An In-depth Technical Guide to N-Methylindan-2-amine Hydrochloride

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## Compound of Interest

Compound Name: *N-Methylindan-2-amine hydrochloride*

Cat. No.: *B173241*

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## Executive Summary

**N-Methylindan-2-amine hydrochloride** is a synthetic compound belonging to the 2-aminoindan class of molecules, which are rigid analogs of phenethylamines. It is primarily investigated for its effects on the central nervous system, where it demonstrates activity as a selective norepinephrine transporter (NET) inhibitor and releasing agent. This technical guide provides a comprehensive overview of its fundamental chemical and physical properties, detailed experimental protocols for its synthesis and analysis, and a summary of its known pharmacological mechanism of action. The information is intended to serve as a core resource for professionals engaged in neuroscience research and the development of novel therapeutics targeting noradrenergic pathways.

## Core Physicochemical Properties

The fundamental properties of **N-Methylindan-2-amine hydrochloride** are summarized below. This data is critical for handling, formulation, and experimental design.

Property	Value	Citations
CAS Number	10408-85-2	[1]
Molecular Formula	C <sub>10</sub> H <sub>14</sub> ClN	[1]
Molecular Weight	183.68 g/mol	[1]
Appearance	White to off-white crystalline solid/powder	
Melting Point	230-233 °C	
Solubility	Water, Alcohols: Soluble	
DMF: 25 mg/mL		
DMSO: 20 mg/mL		
PBS (pH 7.2): 10 mg/mL		
Ethanol: 3 mg/mL		
Methanol: 1 mg/mL		
Ether: Slightly soluble		
Storage Conditions	Store at room temperature or 2-8°C in a dry, sealed container away from oxidizing agents.	
IUPAC Name	N-methyl-2,3-dihydro-1H-inden-2-amine hydrochloride	
Synonyms	N-methyl-2-AI HCl, NM-2-AI, 2,3-Dihydro-N-methyl-1H-inden-2-amine hydrochloride	

## Experimental Protocols

Detailed methodologies for the synthesis and characterization of **N-Methylindan-2-amine hydrochloride** are provided below.

## Synthesis via Reductive Amination

This protocol describes the synthesis of N-Methylindan-2-amine from 2-aminoindan, followed by conversion to its hydrochloride salt. Reductive amination is a standard and efficient method for N-methylation of primary amines.<sup>[2]</sup><sup>[3]</sup>

Reaction Scheme: 2-Aminoindan + Formaldehyde  $\xrightarrow{\text{NaBH}_3\text{CN}}$  N-Methylindan-2-amine  $\xrightarrow{\text{HCl}}$  N-Methylindan-2-amine HCl

Materials:

- 2-Aminoindan
- Formaldehyde (37% solution in water)
- Sodium cyanoborohydride ( $\text{NaBH}_3\text{CN}$ )
- Methanol (anhydrous)
- Dichloromethane (DCM)
- Hydrochloric acid (concentrated or as a solution in diethyl ether)
- Sodium bicarbonate (saturated aqueous solution)
- Brine (saturated aqueous NaCl solution)
- Anhydrous magnesium sulfate ( $\text{MgSO}_4$ )

Procedure:

- **Imine Formation:** In a round-bottom flask, dissolve 2-aminoindan (1.0 eq) in anhydrous methanol. Add formaldehyde solution (1.2 eq) dropwise while stirring at room temperature. Stir the mixture for 1-2 hours to allow for the formation of the intermediate imine.
- **Reduction:** Cool the reaction mixture in an ice bath. Cautiously add sodium cyanoborohydride (1.5 eq) portion-wise, ensuring the temperature remains below 10°C.

- **Reaction Completion:** Allow the mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
- **Work-up:** Quench the reaction by slowly adding water. Concentrate the mixture under reduced pressure to remove the methanol. Add dichloromethane to extract the organic components.
- **Purification:** Wash the organic layer sequentially with saturated sodium bicarbonate solution, water, and brine. Dry the organic layer over anhydrous  $\text{MgSO}_4$ , filter, and concentrate under reduced pressure to yield crude N-Methylindan-2-amine as a free base. The crude product can be further purified by column chromatography if necessary.
- **Salt Formation:** Dissolve the purified free base in a minimal amount of a suitable solvent like diethyl ether or ethyl acetate. Add a stoichiometric amount of hydrochloric acid (e.g., a 2M solution in diethyl ether) dropwise while stirring. The hydrochloride salt will precipitate out of the solution.
- **Isolation:** Collect the precipitate by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to yield **N-Methylindan-2-amine hydrochloride** as a crystalline solid.

## Structural and Purity Analysis

NMR is used to confirm the chemical structure of the synthesized compound.

Sample Preparation:

- Dissolve 5-10 mg of the final hydrochloride salt in a suitable deuterated solvent, such as Deuterium Oxide ( $\text{D}_2\text{O}$ ) or Methanol- $\text{d}_4$ .
- Add a small amount of an internal standard like Tetramethylsilane (TMS) or a suitable reference for aqueous solvents.
- Transfer the solution to a 5 mm NMR tube.<sup>[4]</sup>

Expected  $^1\text{H}$  NMR Signals:

- Aromatic Protons: Signals in the aromatic region (~7.0-7.5 ppm) corresponding to the four protons on the benzene ring.
- Aliphatic Protons: A multiplet for the methine proton (CH-N) and complex multiplets for the four benzylic protons (CH<sub>2</sub>).
- N-Methyl Protons: A singlet corresponding to the three protons of the methyl group attached to the nitrogen (~2.5-3.0 ppm). The exact chemical shift will be influenced by the solvent and protonation state.

HPLC is used to determine the purity of the final compound. A reverse-phase method is typically suitable for this class of molecules.[\[5\]](#)[\[6\]](#)

#### Instrumentation & Conditions:

- HPLC System: A standard HPLC system with a UV detector.
- Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
- Mobile Phase: A gradient of Acetonitrile (MeCN) and water, both containing an additive like 0.1% Trifluoroacetic Acid (TFA) or Formic Acid for MS compatibility.[\[5\]](#)
- Flow Rate: 1.0 mL/min.
- Detection: UV detection at a wavelength of ~254 nm or ~262 nm.[\[7\]](#)
- Injection Volume: 10 µL.

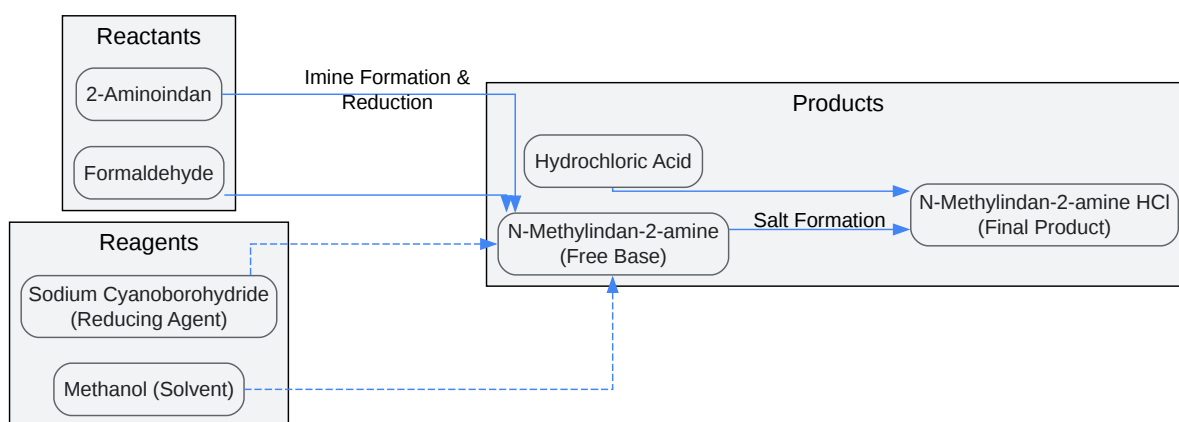
#### Procedure:

- Prepare a stock solution of the sample in the mobile phase or a compatible solvent (e.g., 1 mg/mL).
- Equilibrate the column with the initial mobile phase conditions until a stable baseline is achieved.
- Inject the sample and run the gradient elution.

- Purity is determined by integrating the peak area of the main component relative to the total peak area in the chromatogram.

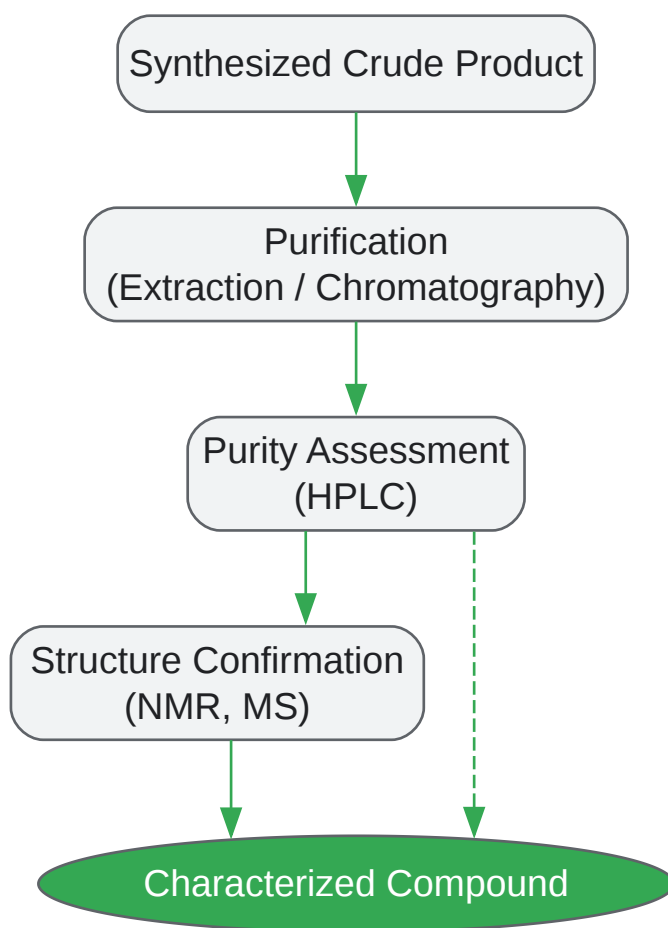
## Visualized Workflows and Mechanisms

The following diagrams illustrate the key processes and mechanisms associated with **N-Methylindan-2-amine hydrochloride**.



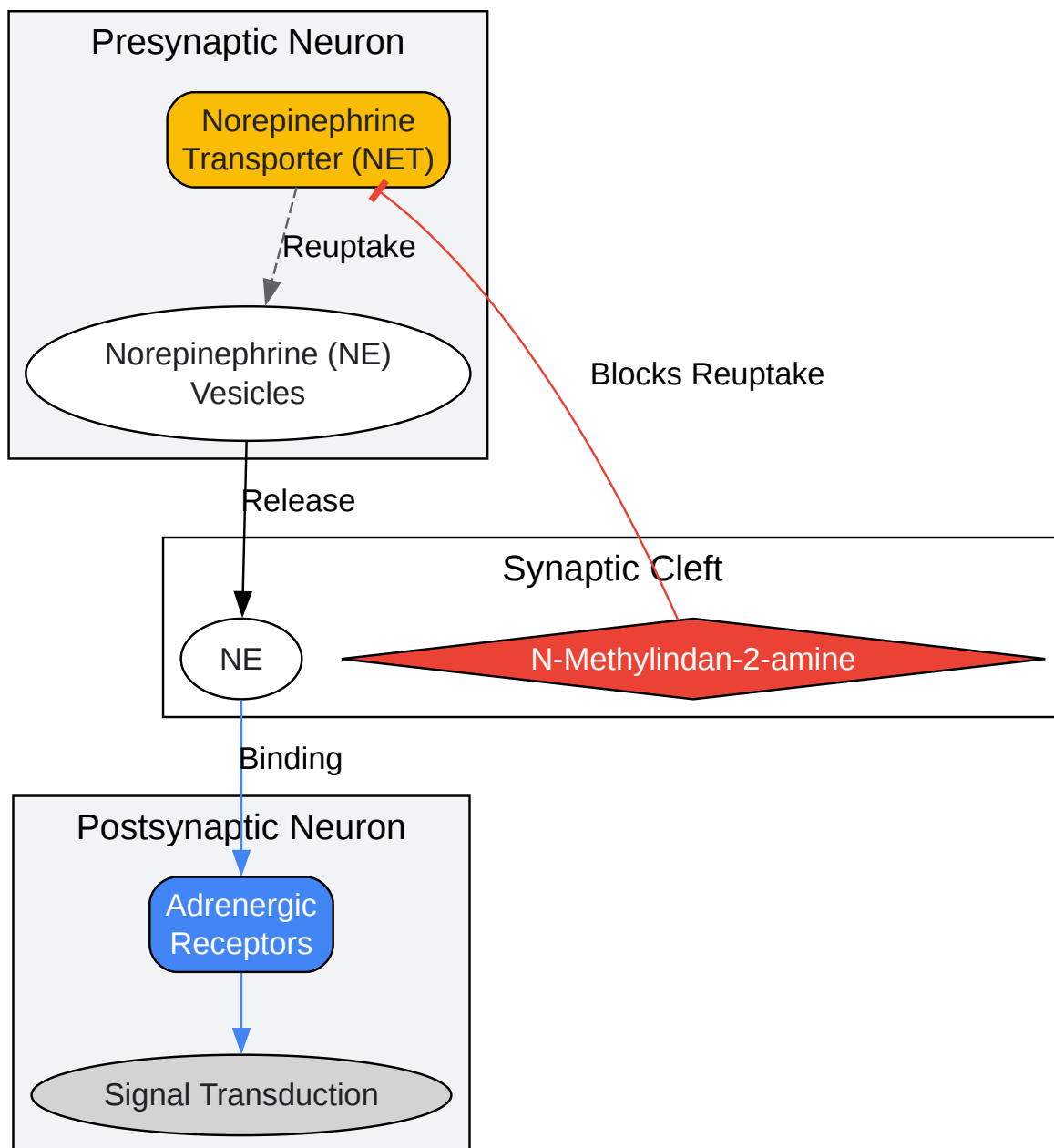
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Caption: Workflow for the synthesis of N-Methylindan-2-amine HCl.



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Caption: General workflow for analytical characterization.



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Caption: Proposed mechanism of action at the noradrenergic synapse.

## Pharmacological Properties

### Mechanism of Action



**N-Methylindan-2-amine hydrochloride** is an N-alkylated analog of phenethylamine, structurally constrained by the indan ring system.[8] Its primary pharmacological activity stems from its interaction with monoamine transporters.[9] Specifically, studies have identified N-methyl-2-aminoindane as a selective norepinephrine transporter (NET) inhibitor and a norepinephrine releaser. This dual action leads to an increased concentration of norepinephrine in the synaptic cleft, thereby enhancing noradrenergic signaling.

The parent compound, 2-aminoindan (2-AI), is a potent substrate for both the norepinephrine transporter (NET) and the dopamine transporter (DAT).[9] The addition of the N-methyl group appears to shift this selectivity. Research by Cannon et al. demonstrated that N-alkylated 2-aminoindan derivatives could produce analgesic effects in mice (measured by increased hot-plate reaction time) without inducing the dopaminergic effects typically associated with psychostimulants.[8][10] This suggests a primary action on central noradrenergic pathways, distinct from dopaminergic stimulation.[8]

## Biological Effects in Preclinical Models

- **Noradrenergic Activity:** The compound is used in research to study central noradrenergic mechanisms due to its selective action on NET.[8]
- **Analgesic Effects:** In mouse models, it has been shown to increase hot-plate reaction time, an indicator of analgesic or antinociceptive effects. This effect was not blocked by the opioid antagonist naloxone, indicating a non-opioid mechanism of action.[10]
- **Lack of Dopaminergic Stimulation:** Unlike many phenethylamine-based stimulants, it does not appear to elicit significant dopaminergic effects, which may reduce its potential for abuse compared to compounds that strongly affect the dopamine system.[8][10]

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